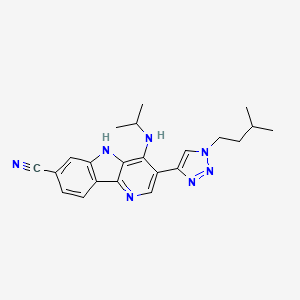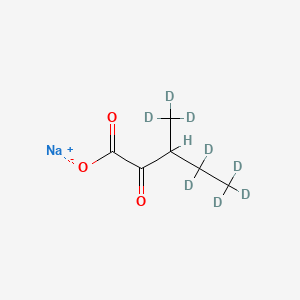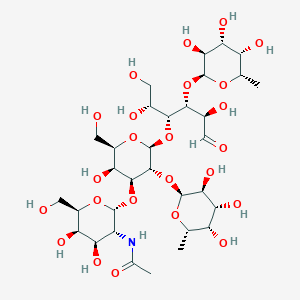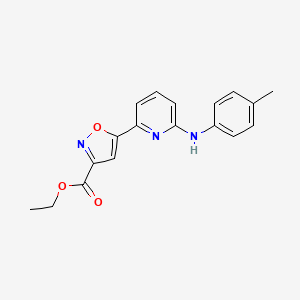
Irak4-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irak4-IN-9 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses . Inhibition of IRAK4 has been explored for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers .
Preparation Methods
The synthesis of Irak4-IN-9 involves several steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Irak4-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
Irak4-IN-9 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some key applications include:
Chemistry: Used as a tool compound to study the role of IRAK4 in various signaling pathways and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of IRAK4-mediated signaling and its impact on immune responses.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, as well as certain cancers
Mechanism of Action
Irak4-IN-9 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by TLRs and IL-1Rs, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators . The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its catalytic activity. By binding to this domain, this compound prevents the phosphorylation of downstream signaling molecules, thereby attenuating the inflammatory response .
Comparison with Similar Compounds
Irak4-IN-9 is unique among IRAK4 inhibitors due to its high selectivity and potency. Similar compounds include:
BAY1834845 (Zabedosertib): Another potent IRAK4 inhibitor with a similar mechanism of action.
BAY1830839: A related compound with comparable inhibitory activity against IRAK4.
Emavusertib: An investigational IRAK4 inhibitor currently in clinical development for various cancers.
Compared to these compounds, this compound may offer advantages in terms of selectivity, potency, and pharmacokinetic properties, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C22H25N7 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[1-(3-methylbutyl)triazol-4-yl]-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile |
InChI |
InChI=1S/C22H25N7/c1-13(2)7-8-29-12-19(27-28-29)17-11-24-20-16-6-5-15(10-23)9-18(16)26-22(20)21(17)25-14(3)4/h5-6,9,11-14,26H,7-8H2,1-4H3,(H,24,25) |
InChI Key |
AUVOSQBQFDUNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)C2=CN=C3C4=C(C=C(C=C4)C#N)NC3=C2NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)










![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

